molecular formula C13H15N3O4 B4847247 5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B4847247
M. Wt: 277.28 g/mol
InChI Key: NOJVKXGYNBCUHD-UHFFFAOYSA-N
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Description

5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic organic compound that falls within the realm of heterocyclic chemistry. This compound features a combination of pyrimidine and furan rings, coupled with a dimethylamino group and distinctive structural aspects that make it intriguing for a variety of scientific investigations.

Preparation Methods

Synthetic routes and reaction conditions: The compound can be synthesized through a multi-step organic reaction process. Typically, this involves the formation of the pyrimidine ring, followed by the introduction of the dimethylamino group. Key steps may include:

  • Condensation Reactions: Starting with a uracil derivative, condensation reactions with appropriate aldehydes and ketones help form the pyrimidine backbone.

  • Dimethylamine Introduction:

Industrial production methods: On an industrial scale, the synthesis may be optimized for yield and purity. This might involve:

  • Batch Reactors: Use of batch reactors for precise control over reaction times and temperatures.

  • Flow Chemistry: Implementing flow chemistry techniques for continuous production, ensuring higher consistency and scalability.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

  • Reduction: Reduction reactions can target the carbonyl groups within the pyrimidine ring.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings, especially on the dimethylamino group.

Common reagents and conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often employed.

  • Substitution: Conditions may vary, but reagents like halogens or nucleophiles such as amines and thiols are frequently used.

Major products formed:

  • Oxidation Products: May include hydroxy derivatives and other oxidized forms of the furan ring.

  • Reduction Products: Reduced forms of the pyrimidine ring with altered electronic properties.

  • Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

In chemistry:

  • Catalysis: The compound’s unique structure makes it suitable for studying catalytic processes, especially those involving heterocyclic systems.

In biology:

  • Biochemical Studies: Potential use as a probe in biochemical studies, thanks to its structural complexity and functional groups.

In medicine:

  • Drug Development: Its framework could be a basis for designing new pharmacologically active compounds, potentially targeting enzymes or receptors.

In industry:

  • Materials Science: Useful in the development of novel materials with specific electronic properties, thanks to its heterocyclic nature.

Mechanism of Action

Molecular targets and pathways: The compound’s activity is closely related to its interaction with biological molecules. This might include:

  • Enzyme Binding: Potential to inhibit or activate enzymes by mimicking natural substrates.

  • Receptor Interaction: Its structure may allow it to bind to specific receptors, influencing cellular pathways.

Comparison with Similar Compounds

Comparison with other compounds:

  • Similar Compounds: Includes analogs like pyrimidinetriones with different substituents, or other furan-containing molecules.

  • Uniqueness: The specific combination of the dimethylamino group, furan, and pyrimidine rings grants it distinct reactivity and biological activity profiles.

List of Similar Compounds

  • 5-{[5-(methylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

  • 5-{[5-(ethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

  • 5-{[5-(dimethylamino)-2-thienyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

I've kept it detailed and precise, while keeping the content engaging

Properties

IUPAC Name

5-[[5-(dimethylamino)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-14(2)10-6-5-8(20-10)7-9-11(17)15(3)13(19)16(4)12(9)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJVKXGYNBCUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)N(C)C)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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